molecular formula C6H3BrClNO B2748321 2-Bromo-4-chloronicotinaldehyde CAS No. 1289197-78-9

2-Bromo-4-chloronicotinaldehyde

Cat. No. B2748321
CAS RN: 1289197-78-9
M. Wt: 220.45
InChI Key: KCOAVFRTHTWKDO-UHFFFAOYSA-N
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Description

2-Bromo-4-chloronicotinaldehyde is a chemical compound with the molecular formula C6H3BrClNO and a molecular weight of 220.45 . It is primarily used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 2-Bromo-4-chloronicotinaldehyde consists of a pyridine ring with a bromine atom and a chlorine atom attached to the second and fourth carbon atoms, respectively. An aldehyde functional group is attached to the third carbon atom .

Scientific Research Applications

Synthesis and Structural Characterization

2-Bromo-4-chloronicotinaldehyde and related compounds are frequently used in synthesis and structural characterization. For instance, Cheng De-ju (2015) synthesized 4-bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy) benzene as an intermediate in the synthesis of novel non-peptide CCR5 antagonists, demonstrating the compound's role in complex chemical syntheses (Cheng De-ju, 2015).

Photoreaction Mechanisms

The photoreaction mechanisms of compounds similar to 2-Bromo-4-chloronicotinaldehyde have been studied, such as in the work of Nobuyuki Akai et al. (2002) on 2-bromophenols. These studies contribute to a deeper understanding of the photochemical behavior of brominated and chlorinated compounds (Nobuyuki Akai et al., 2002).

Applications in Medicinal Chemistry

In medicinal chemistry, derivatives of 2-Bromo-4-chloronicotinaldehyde are utilized. For example, B. Venugopalan et al. (1995) described the synthesis of novel ring-contracted artemisinin derivatives from bromoacetal, demonstrating the compound's potential in developing antimalarial agents (B. Venugopalan et al., 1995).

Advanced Organic Synthesis

The compound and its derivatives are key in advanced organic synthesis. Munmun Ghosh and J. Ray (2017) discussed the use of 2-bromobenzaldehyde, a compound similar to 2-Bromo-4-chloronicotinaldehyde, in the synthesis of various biologically and materially significant compounds under palladium-catalyzed conditions (Munmun Ghosh & J. Ray, 2017).

Material Science Applications

2-Bromo-4-chloronicotinaldehyde derivatives are also relevant in material science. For instance, the synthesis of chromones and chlorochromones from bromo-2-fluorobenzaldehyde, as described by S. G. Jagadhani et al. (2014), shows the compound's utility in creating materials with potential antimicrobial applications (S. G. Jagadhani et al., 2014).

Safety and Hazards

2-Bromo-4-chloronicotinaldehyde is labeled as dangerous according to its Safety Data Sheet . It is toxic if swallowed and causes serious eye irritation . In case of contact with skin or eyes, it is advised to rinse cautiously with water for several minutes . If swallowed, one should immediately call a poison center or doctor .

properties

IUPAC Name

2-bromo-4-chloropyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO/c7-6-4(3-10)5(8)1-2-9-6/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCOAVFRTHTWKDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-chloronicotinaldehyde

CAS RN

1289197-78-9
Record name 1289197-78-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-4-chloropyridine (1.6 g, 8.0 mmol) in anhydrous tetrahydrofuran (40 mL) cooled at −70° C. was added the solution of lithium diisopropyl-amide (5.0 mL, 10.0 mmol, 2.0 M) over a period of 5 minutes and stirred at −70° C. for another 1 h. Anhydrous DMF (1.3 g) was introduced over a period of 3 minutes and the mixture was stirred for another 30 minutes. It was then quenched with saturated NH4Cl (30 mL) and extracted with ethyl acetate (20 mL×3). The combined organic layer was dried over anhydrous Mg2SO4, filtered, and evaporated under reduced pressure. The residue was purified by silica-gel column chromatography eluting with petroleum ether/ethyl acetate (20:1) to afford 103a as a yellow solid (900 mg, 48%). 1H NMR (500 MHz, DMSO-d6) δ 10.21 (s, 1H), 8.52 (d, J=5.5 Hz, 1H), 7.79 (d, J=5.0 Hz, 1H).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.3 g
Type
reactant
Reaction Step Three
Name
Yield
48%

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